molecular formula C10H11BrO B2703573 1-Bromo-3-cyclopropyl-5-methoxybenzene CAS No. 1227692-30-9

1-Bromo-3-cyclopropyl-5-methoxybenzene

Cat. No.: B2703573
CAS No.: 1227692-30-9
M. Wt: 227.101
InChI Key: LIMAXWKMVKWPBK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-bromo-3-cyclopropyl-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAXWKMVKWPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropyl-5-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclopropyl-5-methoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, maintaining the integrity of the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopropyl-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-cyclopropyl-5-methoxybenzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclopropyl-5-methoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions in electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, directing further substitutions to specific positions on the ring .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 1-Bromo-3-cyclopropyl-5-methoxybenzene
  • Molecular Formula : C₁₀H₁₁BrO
  • Molecular Weight : 227.10 g/mol
  • CAS Number : 1227692-30-9
  • Purity: Not explicitly stated, but commercial batches are typically ≥95% (see ).

Structural Features This compound features a bromine atom at position 1, a methoxy group at position 5, and a cyclopropyl substituent at position 3 on a benzene ring.

Applications
Primarily used in pharmaceutical and agrochemical synthesis as an intermediate. Its bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), and the cyclopropyl group may modulate biological activity in drug candidates.

Comparative Analysis with Analogous Compounds

Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (℃) Hazard Profile
This compound C₁₀H₁₁BrO 227.10 Br (1), cyclopropyl (3), OMe (5) Not reported H302 (oral toxicity), H315/H319 (skin/eye irritation)
1-Bromo-3-isopropyl-5-methoxybenzene C₁₀H₁₃BrO 245.12 Br (1), isopropyl (3), OMe (5) Not reported Similar to cyclopropyl analog; no cyclopropane-specific risks
1-Bromo-5-cyclopropyl-2-fluoro-3-methoxybenzene C₁₀H₁₀BrFO 245.09 Br (1), F (2), cyclopropyl (5), OMe (3) Not reported Increased hazards from fluorine (e.g., H335: respiratory irritation)
1-Bromo-3-chlorobenzene C₆H₄BrCl 191.45 Br (1), Cl (3) ~210–215 HNOC (Hazards Not Otherwise Classified) due to halogen synergy
1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene C₇H₅BrFNO₃ 266.02 Br (1), F (4), OMe (2), NO₂ (5) Not reported Elevated risks: H302, H315, H319, H335 (nitro group introduces explosivity potential)

Key Observations :

  • Cyclopropyl vs. Isopropyl: The cyclopropyl group in the target compound reduces molecular weight (227.10 vs.
  • Fluorine Addition : Fluorination at position 2 () increases molecular polarity and introduces respiratory hazards (H335) absent in the parent compound .
  • Nitro Group Impact : Nitro-substituted analogs () exhibit heightened reactivity and hazards due to the electron-withdrawing nitro group, which is absent in the methoxy-cyclopropyl structure .

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